4-Cyano-5-bromoisatoic anhydride
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Overview
Description
4-Cyano-5-bromoisatoic anhydride is a chemical compound with the molecular formula C9H3BrN2O3 and a molecular weight of 267.04 g/mol It is a derivative of isatoic anhydride, featuring both cyano and bromo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-5-bromoisatoic anhydride typically involves the reaction of 5-bromoisatoic anhydride with a cyano group donor under specific conditions. One common method includes the use of triethyl orthoformate and an appropriate amine . The reaction conditions often require a catalyst, such as palladium acetate (Pd(OAc)2), and a ligand like Xantphos, under Buchwald-Hartwig-type reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-5-bromoisatoic anhydride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, such as quinazolines and quinazolinones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts under Buchwald-Hartwig-type conditions.
Cyclization Reactions: Reagents like triethyl orthoformate and appropriate amines are used.
Major Products:
Substitution Reactions: Products include various substituted quinazolinone derivatives.
Cyclization Reactions: Products include heterocyclic compounds with potential biological activities.
Scientific Research Applications
4-Cyano-5-bromoisatoic anhydride has several scientific research applications:
Biology: Some derivatives of this compound have shown significant anticancer activities in biological assays.
Medicine: The compound and its derivatives are being explored for their potential as anticancer agents.
Industry: It can be used in the synthesis of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of 4-Cyano-5-bromoisatoic anhydride involves its ability to act as a building block for the synthesis of biologically active compounds. The cyano and bromo groups facilitate various chemical transformations, leading to the formation of compounds that can interact with biological targets. For example, quinazolinone derivatives synthesized from this compound have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells .
Comparison with Similar Compounds
4-Bromoisatoic anhydride: Similar in structure but lacks the cyano group.
Isatoic anhydride: The parent compound without the bromo and cyano substitutions.
Uniqueness: 4-Cyano-5-bromoisatoic anhydride is unique due to the presence of both cyano and bromo groups, which enhance its reactivity and potential for forming diverse heterocyclic compounds. This dual functionality makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H3BrN2O3 |
---|---|
Molecular Weight |
267.04 g/mol |
IUPAC Name |
6-bromo-2,4-dioxo-1H-3,1-benzoxazine-7-carbonitrile |
InChI |
InChI=1S/C9H3BrN2O3/c10-6-2-5-7(1-4(6)3-11)12-9(14)15-8(5)13/h1-2H,(H,12,14) |
InChI Key |
CTETUJJLXSPPFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)OC2=O)Br)C#N |
Origin of Product |
United States |
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